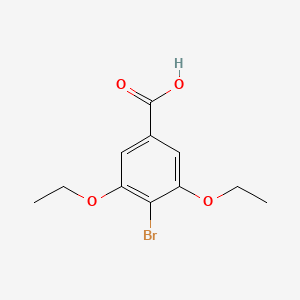

4-Bromo-3,5-diethoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3,5-diethoxybenzoic acid is a useful research compound. Its molecular formula is C11H13BrO4 and its molecular weight is 289.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

4-Bromo-3,5-diethoxybenzoic acid is a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting anti-inflammatory and analgesic pathways. Its bromine atom enhances biological activity, making it a valuable building block in drug development.

Case Study: Anti-inflammatory Agents

Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies involving the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) have highlighted the compound's role in improving efficacy and reducing side effects compared to traditional NSAIDs .

Organic Synthesis

In organic chemistry, this compound is utilized for constructing complex molecules through various synthetic routes. Its reactivity allows chemists to create new compounds with desired biological activities.

Synthetic Pathways

- Suzuki Coupling Reactions : this compound serves as a reagent in Suzuki cross-coupling reactions, facilitating the formation of biaryl compounds that are often biologically active.

- Functionalization : The presence of bromine and ethoxy groups makes it suitable for further functionalization, allowing for the development of novel compounds with potential therapeutic applications .

Material Science

The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of advanced materials such as polymers and coatings.

Properties Enhancing Material Performance

- Thermal Stability : The compound's brominated structure contributes to enhanced thermal stability in polymer matrices.

- Coating Applications : It is explored for use in coatings that require specific thermal and mechanical properties, making it suitable for industrial applications .

Biological Research

In biological studies, this compound is investigated for its effects on biological systems. The compound's brominated nature allows researchers to study its impact on cellular mechanisms.

Analytical Chemistry

The compound is employed as a standard reference material in analytical chemistry. Its consistent properties make it useful for calibrating instruments and validating analytical methods.

Applications in Detection

- Quantification : It aids in the quantification of related compounds in various samples, ensuring accurate results in chemical analyses.

- Method Development : Researchers utilize it to develop and optimize analytical methods for detecting similar brominated compounds .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for anti-inflammatory and analgesic drugs | Synthesis of NSAIDs |

| Organic Synthesis | Building block for complex molecules | Suzuki coupling reactions |

| Material Science | Development of advanced materials with enhanced properties | Thermally stable polymers |

| Biological Research | Studies on effects of brominated compounds on biological systems | Mechanistic studies on cellular interactions |

| Analytical Chemistry | Standard reference material for calibrating instruments | Method validation and quantification |

Propriétés

Formule moléculaire |

C11H13BrO4 |

|---|---|

Poids moléculaire |

289.12 g/mol |

Nom IUPAC |

4-bromo-3,5-diethoxybenzoic acid |

InChI |

InChI=1S/C11H13BrO4/c1-3-15-8-5-7(11(13)14)6-9(10(8)12)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) |

Clé InChI |

JNTZLNJZDRKPSU-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC(=CC(=C1Br)OCC)C(=O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.